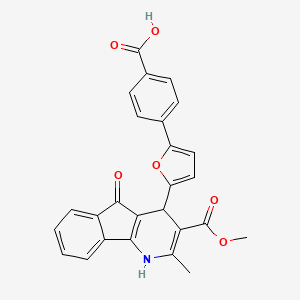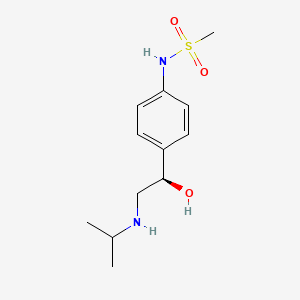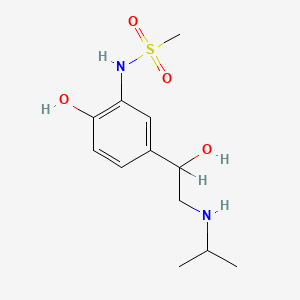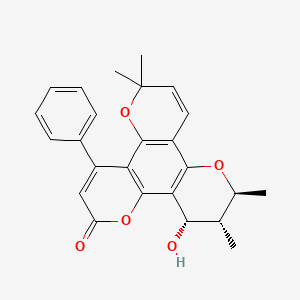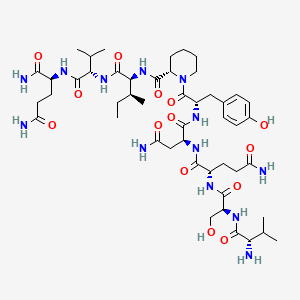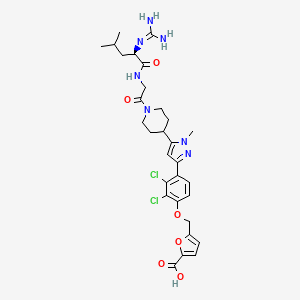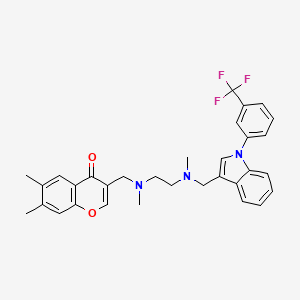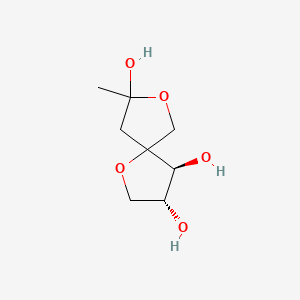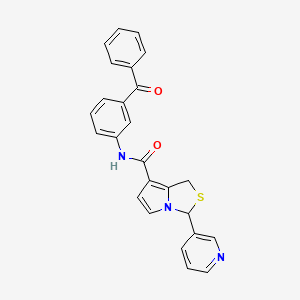
Tulopafant
Vue d'ensemble
Description
Ce composé a été étudié pour sa capacité à augmenter la perméabilité capillaire et à prolonger la survie des cœurs greffés . Il a montré un potentiel significatif dans la réduction de la taille de l'infarctus du myocarde et la diminution de l'incidence des arythmies induites par l'ischémie et la reperfusion .
Méthodes De Préparation
La synthèse du Tulopafant implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions subséquentes dans des conditions spécifiques. Les voies de synthèse détaillées et les conditions de réaction sont exclusives et ne sont pas largement divulguées dans la littérature publique. Les méthodes de production industrielle impliquent généralement une synthèse organique en plusieurs étapes, la purification et la caractérisation pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Tulopafant subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels au sein de la molécule, modifiant potentiellement son activité biologique.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein du composé.
Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre, modifiant potentiellement ses propriétés pharmacologiques.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .
4. Applications de la recherche scientifique
This compound a été largement étudié pour ses applications dans divers domaines :
Chimie : Utilisé comme outil de recherche pour étudier les interactions du récepteur du facteur d'activation plaquettaire.
Biologie : Investigué pour ses effets sur la fonction des neutrophiles et la chimiluminescence.
Médecine : Exploré pour son potentiel à réduire la taille de l'infarctus du myocarde et à améliorer les résultats de la transplantation cardiaque.
5. Mécanisme d'action
This compound exerce ses effets en antagonisant le récepteur du facteur d'activation plaquettaire. Ce récepteur est impliqué dans diverses réponses inflammatoires et immunitaires. En bloquant ce récepteur, this compound réduit l'activation des neutrophiles et la production de radicaux libres dérivés de l'oxygène, atténuant ainsi les lésions d'ischémie/reperfusion myocardique et réduisant la taille de l'infarctus .
Applications De Recherche Scientifique
Tulopafant has been extensively studied for its applications in various fields:
Chemistry: Used as a research tool to study platelet-activating factor receptor interactions.
Biology: Investigated for its effects on neutrophil function and chemiluminescence.
Medicine: Explored for its potential in reducing myocardial infarct size and improving heart transplant outcomes.
Industry: Utilized in the development of new therapeutic agents targeting platelet-activating factor receptors.
Mécanisme D'action
Tulopafant exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various inflammatory and immune responses. By blocking this receptor, this compound reduces the activation of neutrophils and the production of oxygen-derived free radicals, thereby mitigating myocardial ischemia/reperfusion injury and reducing infarct size .
Comparaison Avec Des Composés Similaires
Tulopafant est unique par son activité antagoniste puissante contre le récepteur du facteur d'activation plaquettaire. Des composés similaires incluent :
Lexipafant : Un autre antagoniste du récepteur du facteur d'activation plaquettaire avec des applications similaires dans la réduction de l'inflammation et des lésions myocardiques.
Apafant : Connu pour son rôle dans l'inhibition des réponses induites par le facteur d'activation plaquettaire.
Ginkgolide B : Un composé naturel ayant des propriétés antagonistes du récepteur du facteur d'activation plaquettaire.
This compound se distingue par sa structure moléculaire spécifique et sa forte puissance dans les études précliniques .
Propriétés
Numéro CAS |
116289-53-3 |
|---|---|
Formule moléculaire |
C25H19N3O2S |
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
(3R)-N-(3-benzoylphenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |
InChI |
InChI=1S/C25H19N3O2S/c29-23(17-6-2-1-3-7-17)18-8-4-10-20(14-18)27-24(30)21-11-13-28-22(21)16-31-25(28)19-9-5-12-26-15-19/h1-15,25H,16H2,(H,27,30)/t25-/m1/s1 |
Clé InChI |
PQQFNXGONTVQLM-RUZDIDTESA-N |
SMILES |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
SMILES isomérique |
C1C2=C(C=CN2[C@H](S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
SMILES canonique |
C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)C5=CC=CC=C5 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(3-benzoylphenyl)-3-(3-pyridyl)-1H,3H-pyrrolo(1,2-c)-thiazolo-7-carboxamide RP 59227 RP-59227 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
